molecular formula C6H4Br2O B046663 2,6-Dibromophenol CAS No. 608-33-3

2,6-Dibromophenol

Cat. No.: B046663
CAS No.: 608-33-3
M. Wt: 251.90 g/mol
InChI Key: SSIZLKDLDKIHEV-UHFFFAOYSA-N
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Description

2,6-Dibromophenol is an organic compound with the molecular formula C6H4Br2O. It is a type of bromophenol where two bromine atoms are substituted at the 2nd and 6th positions of the phenol ring. This compound is known for its characteristic “iodoform-like” odor and is found naturally in some marine organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromophenol can be synthesized through the bromination of phenol. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in a solvent like dichloromethane, with N,N-diisopropylamine acting as a base. The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of phenol under controlled conditions. The process involves the use of bromine or brominating agents in the presence of a catalyst to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Scientific Research Applications

2,6-Dibromophenol has several applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dibromophenol
  • 2,6-Dichlorophenol
  • 2,6-Diiodophenol

Comparison: 2,6-Dibromophenol is unique due to its specific substitution pattern and the presence of bromine atoms, which impart distinct chemical and physical properties. Compared to 2,4-Dibromophenol, it has different reactivity and applications due to the position of the bromine atoms. Similarly, 2,6-Dichlorophenol and 2,6-Diiodophenol have different halogen atoms, leading to variations in their chemical behavior and uses .

Properties

IUPAC Name

2,6-dibromophenol
Source PubChem
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InChI

InChI=1S/C6H4Br2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SSIZLKDLDKIHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O
Source PubChem
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Related CAS

59779-25-8
Record name Phenol, 2,6-dibromo-, homopolymer
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DSSTOX Substance ID

DTXSID0060561
Record name 2,6-Dibromophenol
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Molecular Weight

251.90 g/mol
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Physical Description

Solid
Record name 2,6-Dibromophenol
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Boiling Point

255 °C; 162 °C at 21 mm Hg
Record name 2,6-DIBROMOPHENOL
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Solubility

Very soluble in ethanol, ether
Record name 2,6-DIBROMOPHENOL
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Color/Form

Needles from water

CAS No.

608-33-3
Record name 2,6-Dibromophenol
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Record name 2,6-DIBROMOPHENOL
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Record name Phenol, 2,6-dibromo-
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Melting Point

56.5 °C, 56 - 57 °C
Record name 2,6-DIBROMOPHENOL
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Record name 2,6-Dibromophenol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,6-dibromophenol?

A1: The molecular formula of this compound is C6H4Br2O, and its molecular weight is 251.90 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound can be characterized using various spectroscopic techniques:

  • NMR: Characteristic peaks in (1)H and (13)C NMR spectra help identify the compound and its purity. []
  • Mass Spectrometry: Analysis of the mass-to-charge ratio of ions confirms the molecular weight and fragmentation pattern. [, , , , , , ]
  • UV-Vis Spectroscopy: Absorption bands in the ultraviolet-visible region provide insights into electronic transitions. []
  • Infrared Spectroscopy: Absorption bands correspond to specific molecular vibrations, aiding in structural identification. []

Q3: What are the material compatibility concerns with this compound?

A3: As a halogenated organic compound, this compound may interact with certain materials, particularly plastics and polymers. Specific compatibility data would depend on the application and conditions.

Q4: Does this compound exhibit any catalytic properties?

A5: While not a catalyst itself, this compound can be a precursor for synthesizing molecules with catalytic properties. For example, bis(alkyltelluro)phenols, synthesized from this compound, show significant glutathione peroxidase-like activity. []

Q5: How is computational chemistry used to study this compound?

A6: Computational methods like Molecular Orbital calculations help understand the degradation pathways and reactivity of this compound. [] Additionally, QSAR models using descriptors like logP and pKa predict the developmental toxicity of this compound and other halogenated DBPs. []

Q6: How do structural modifications of this compound influence its activity?

A7: The position and nature of substituents significantly impact the bioactivity of this compound. For example, the presence of bromine atoms at the 2,6 positions is crucial for the inhibitory activity of this compound against the enzyme 2,6-dichlorohydroquinone 1,2-dioxygenase. []

Q7: Are there specific regulations regarding the handling and disposal of this compound?

A7: As a halogenated organic compound, this compound falls under various SHE regulations, including those related to handling, storage, and disposal. Consult relevant local and international guidelines for specific requirements.

Q8: How does this compound enter the environment?

A8: Sources of this compound in the environment include:

  • Wastewater Treatment: It can be formed as a byproduct during chlorination of saline sewage effluents. []
  • Industrial Processes: Residual this compound might be released from manufacturing industries that use it as a flame retardant. []
  • Degradation of Other Compounds: It can be a degradation product of other brominated flame retardants like tetrabromobisphenol A (TBBPA). [, ]

Q9: What are the ecotoxicological effects of this compound?

A12: While this compound has shown relatively lower developmental toxicity compared to some other halogenated DBPs in studies with marine polychaete Platynereis dumerilii, more research is needed to understand its full ecotoxicological impact. []

Q10: What strategies can mitigate the negative environmental impact of this compound?

A10: Potential strategies include:

  • Wastewater Treatment Optimization: Implementing advanced treatment technologies like ozonation or activated carbon adsorption can effectively remove this compound from wastewater. []
  • Bioremediation: Utilizing specific microbial communities capable of degrading this compound could be a sustainable solution. []

Q11: How is this compound analyzed in environmental and biological samples?

A11: Various analytical techniques are employed for the detection and quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for separating and identifying volatile compounds, often coupled with mass spectrometry for accurate quantification. [, , , , , , ]
  • High-Performance Liquid Chromatography (HPLC): Suitable for analyzing non-volatile or thermally labile compounds, often coupled with UV or mass spectrometric detection. [, , ]
  • Capillary Zone Electrophoresis (CZE): Offers high resolution and sensitivity for separating and analyzing charged molecules like this compound. []

Q12: How are analytical methods validated for this compound analysis?

A15: Method validation involves assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, and robustness to ensure the reliability and reproducibility of analytical results. []

Q13: Are there alternatives to this compound in its various applications?

A13: Yes, exploring safer and more sustainable alternatives is crucial. Potential substitutes depend on the specific application:

    Q14: How can waste containing this compound be managed?

    A14: Responsible waste management is crucial. Potential strategies include:

      Q15: What resources are available to support research on this compound?

      A15: Numerous resources support research on this compound and related compounds:

        Q16: What are some historical milestones in the research of this compound?

        A16:

        • Early Identification: this compound was first identified as the source of an iodoform-like off-flavor in Australian prawns in the 1970s. [, ]
        • Biodegradation Research: Discoveries of anaerobic bacterial species capable of degrading this compound through reductive dehalogenation marked significant progress in understanding its environmental fate. []

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